6-chloro-3-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenylquinolin-2(1H)-one
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Overview
Description
6-Chloro-3-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-one is a complex organic compound that belongs to the class of quinolinone derivatives This compound is characterized by the presence of a quinolinone core, a triazole ring, and various substituents including a chlorine atom, a cyclopentyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an aniline derivative and a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Triazole Ring: The triazole ring is introduced through a cyclization reaction involving a hydrazine derivative and a suitable alkyne or nitrile compound.
Substitution Reactions: The chlorine atom and other substituents are introduced through nucleophilic substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinolinone derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the quinolinone or triazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone oxides, while reduction may produce reduced quinolinone derivatives.
Scientific Research Applications
6-Chloro-3-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biological pathways and mechanisms.
Industrial Chemistry: The compound’s derivatives are explored for their potential use in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-3-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinolinone Derivatives: Compounds with similar quinolinone cores but different substituents.
Triazole Derivatives: Compounds with triazole rings and varying substituents.
Phenyl-Substituted Compounds: Compounds with phenyl groups attached to different core structures.
Uniqueness
6-Chloro-3-[(5-cyclopentyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-one is unique due to its combination of a quinolinone core, a triazole ring, and specific substituents
Properties
Molecular Formula |
C23H21ClN4OS |
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Molecular Weight |
437.0 g/mol |
IUPAC Name |
6-chloro-3-[(5-cyclopentyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C23H21ClN4OS/c1-28-21(15-9-5-6-10-15)26-27-23(28)30-20-19(14-7-3-2-4-8-14)17-13-16(24)11-12-18(17)25-22(20)29/h2-4,7-8,11-13,15H,5-6,9-10H2,1H3,(H,25,29) |
InChI Key |
ZYXZZYFKWGNGDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5CCCC5 |
Origin of Product |
United States |
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